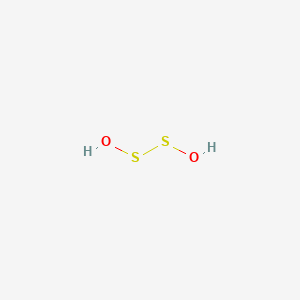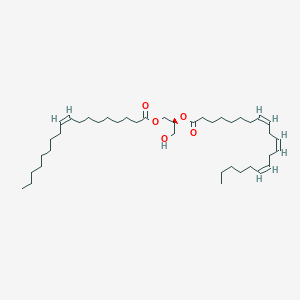
1-(9Z-octadecenoyl)-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as 1-oleoyl-2-homo-gamma-linolenoyl-sn-glycerol or DAG(18:1/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:3(8Z, 11Z, 14Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
1-oleoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and 8Z,11Z,14Z-eicosatrienoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an all-cis-icosa-8,11,14-trienoic acid.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
The development of solid catalysts based on mesostructures like MCM-41 for the synthesis of fatty acid esters of polyols, including glycerol derivatives, presents a significant advancement in the production of nonionic surfactants used in various industries. These solid catalysts offer a more selective and environmentally friendly alternative to traditional processes, reducing by-products and energy demand (Márquez-Álvarez et al., 2004).
Renewable Chemicals from Glycerol
Glycerol, a by-product of biodiesel production, can be transformed into valuable C3 chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, 1,3-propanediol, and allyl alcohol through heterogeneous catalytic processes. This approach not only utilizes a renewable resource but also contributes to the sustainability and economic viability of the biodiesel industry by producing atomically efficient and environmentally friendly chemicals (Wang et al., 2019).
Glycerol in Wine Production
The yeast Saccharomyces cerevisiae produces glycerol as a by-product of ethanol fermentation in wine, contributing to the beverage's smoothness and viscosity. Understanding the metabolic pathways of glycerol synthesis in yeast opens the door to enhancing glycerol levels in wine through culture condition manipulation or genetic and molecular engineering, potentially leading to wines with desired sensory properties (Scanes et al., 2017).
Bio-based Coatings
The use of renewable resources like plant proteins and vegetable oils in coatings technology represents a shift towards more sustainable and environmentally friendly products. Specifically, the application of modified wheat gluten and vegetable oils with high contents of reactive fatty acids in coatings systems highlights the potential of bio-based materials in developing solvent-free paints and coatings with adjustable properties (Derksen et al., 1996).
Microbial Glycerol Production
Microbial fermentation has been recognized as a viable method for glycerol production, especially using osmotolerant yeasts. Advances in this area, including the development of strains capable of producing high glycerol concentrations with efficient yields and productivities, underscore the potential of fermentation as an alternative to chemical synthesis, particularly in regions with limited access to petrochemical feedstocks (Wang et al., 2001).
Glycerol Conversion to Olefins
The conversion of glycerol to olefins presents a sustainable and environmentally friendly approach to producing green olefins from renewable resources. This technology, though in its nascent stages, holds promise for reducing the reliance on petrochemicals and enhancing the value of glycerol, a by-product of the biodiesel industry (Zakaria et al., 2013).
Eigenschaften
Produktname |
1-(9Z-octadecenoyl)-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol |
|---|---|
Molekularformel |
C41H72O5 |
Molekulargewicht |
645 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,39,42H,3-10,12,14-16,20,23,25-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-/t39-/m0/s1 |
InChI-Schlüssel |
LRJPBKAIKLUOIQ-MBIZCETBSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



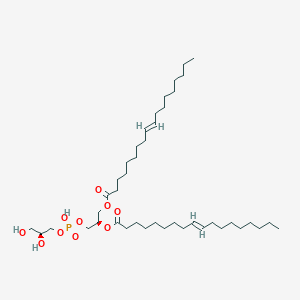
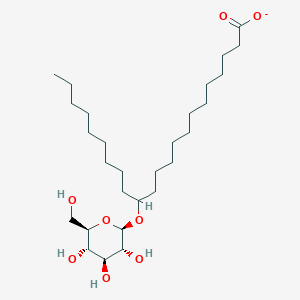
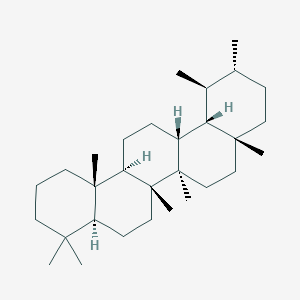
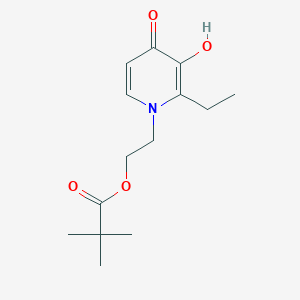
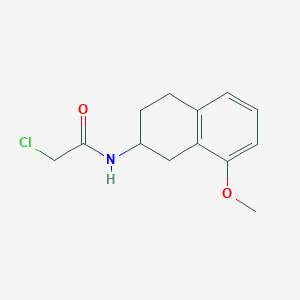
![N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
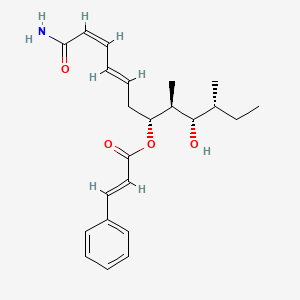
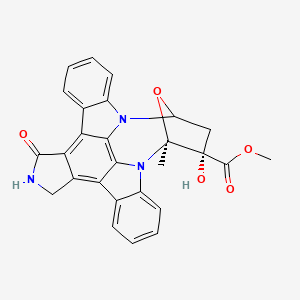
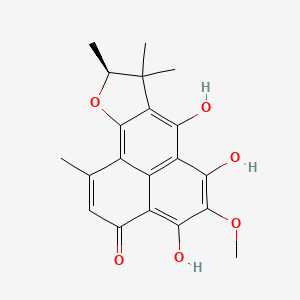

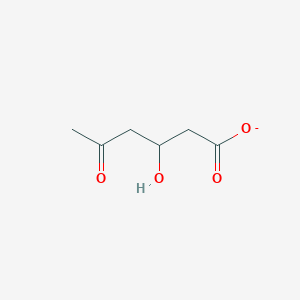
![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)
